molecular formula C15H24OS B14427772 4-Nonyl-2-sulfanylphenol CAS No. 81348-88-1

4-Nonyl-2-sulfanylphenol

Cat. No.: B14427772
CAS No.: 81348-88-1
M. Wt: 252.4 g/mol
InChI Key: LZHDMIAKNFGFBU-UHFFFAOYSA-N
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Description

4-Nonyl-2-sulfanylphenol is an organic compound that belongs to the class of alkylphenols It consists of a phenol ring substituted with a nonyl group at the 4-position and a sulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyl-2-sulfanylphenol typically involves the alkylation of phenol with nonyl bromide in the presence of a base, followed by the introduction of a sulfanyl group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The general reaction scheme is as follows:

    Alkylation: Phenol reacts with nonyl bromide in the presence of a base to form 4-nonylphenol.

    Sulfanylation: 4-Nonylphenol is then treated with a sulfanylating agent, such as thiourea, to introduce the sulfanyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Nonyl-2-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenolic hydroxyl group can be reduced to form corresponding ethers.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, aryl halides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Ethers

    Substitution Products: Alkylated or arylated phenols

Scientific Research Applications

4-Nonyl-2-sulfanylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 4-Nonyl-2-sulfanylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nonylphenol: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.

    2-Sulfanylphenol: Lacks the nonyl group, resulting in different physical and chemical properties.

    4-Nonyl-2-methylphenol: Substitutes the sulfanyl group with a methyl group, altering its reactivity and applications.

Uniqueness

4-Nonyl-2-sulfanylphenol is unique due to the presence of both the nonyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

81348-88-1

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

4-nonyl-2-sulfanylphenol

InChI

InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(17)12-13/h10-12,16-17H,2-9H2,1H3

InChI Key

LZHDMIAKNFGFBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)S

Origin of Product

United States

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